molecular formula C15H20O3 B14611969 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-68-9

1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one

Katalognummer: B14611969
CAS-Nummer: 59793-68-9
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: NCPVTQUMROTJTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For instance, the reaction of 4-(2-tert-butyl-1,3-dioxolan-2-yl)benzaldehyde with ethanone under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its specific combination of a dioxolane ring and a phenyl group attached to an ethanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

59793-68-9

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

1-[4-(2-tert-butyl-1,3-dioxolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H20O3/c1-11(16)12-5-7-13(8-6-12)15(14(2,3)4)17-9-10-18-15/h5-8H,9-10H2,1-4H3

InChI-Schlüssel

NCPVTQUMROTJTP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2(OCCO2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.